molecular formula C18H18N4O3S B1665893 AZ12799734 CAS No. 1117684-36-2

AZ12799734

カタログ番号: B1665893
CAS番号: 1117684-36-2
分子量: 370.4 g/mol
InChIキー: UEOZXMAOIHDDQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZ12799734は、トランスフォーミング成長因子ベータ受容体タイプ1キナーゼの選択的な経口活性阻害剤です。この化合物は、骨形成タンパク質シグナル伝達を阻害することも知られています。 これらの疾患に関与する主要なシグナル伝達経路を阻害する能力により、特に癌や線維症の文脈において、潜在的な治療的用途について研究されています .

科学的研究の応用

AZ12799734 has a wide range of scientific research applications, including:

作用機序

AZ12799734は、トランスフォーミング成長因子ベータ受容体タイプ1キナーゼを阻害することによってその効果を発揮します。この阻害は、トランスフォーミング成長因子ベータシグナル伝達経路の主要な仲介因子であるSMADタンパク質のリン酸化を防ぎます。 この経路を阻害することによって、this compoundは、癌や線維症の疾患の発症と進行において重要な細胞プロセス(増殖、分化、および遊走など)を妨げることができます .

類似の化合物との比較

類似の化合物

独自性

This compoundは、トランスフォーミング成長因子ベータ受容体タイプ1キナーゼの阻害剤としての高い選択性と効力により、独自性を持っています。また、骨形成タンパク質シグナル伝達を阻害する能力もあり、その治療的可能性を高めています。 さらに、その経口バイオアベイラビリティは、薬剤開発にとって有望な候補となっています .

生化学分析

Biochemical Properties

AZ12799734 plays a crucial role in biochemical reactions by inhibiting TGFBR1 kinase activity. It has an IC50 of 47 nM for TGFBR1 and also acts as a pan inhibitor for bone morphogenetic proteins (BMP) and TGF-beta (TGFβ) pathways . The compound interacts with several enzymes and proteins, including activin A receptor type 1B (ALK4), TGFBR1, and activin A receptor type 1C (ALK7), inhibiting their phosphorylation activities . These interactions are essential for regulating cell proliferation, differentiation, and migration.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It inhibits the phosphorylation of SMAD1 and SMAD2, which are critical mediators of TGF-beta signaling . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit TGF-beta-induced migration in HaCaT epithelial cells and NIH3T3 cells . Additionally, it blocks TGF-beta-mediated induction of SMAD2 phosphorylation, thereby influencing cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TGFBR1 and other related receptors. By inhibiting TGFBR1 kinase activity, this compound prevents the phosphorylation and activation of downstream SMAD proteins . This inhibition disrupts the TGF-beta signaling pathway, leading to altered gene expression and cellular responses. The compound’s ability to inhibit multiple receptors, including ALK4, ALK5, and ALK7, further enhances its effectiveness in modulating TGF-beta and BMP signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods . Long-term exposure to this compound can lead to degradation and reduced efficacy. Studies have shown that prolonged treatment with this compound results in sustained inhibition of TGF-beta signaling and long-term effects on cellular function . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TGF-beta signaling without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including heart valve lesions and physeal dysplasia in rats . These findings indicate the need for careful dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with TGF-beta and BMP receptors . The compound inhibits the phosphorylation of SMAD proteins, thereby modulating the downstream signaling cascades. This inhibition affects metabolic flux and metabolite levels, leading to altered cellular responses . Additionally, this compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall activity and function. Studies have shown that this compound is efficiently distributed within cells, ensuring its availability for inhibiting TGF-beta signaling .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit TGF-beta signaling and modulate cellular responses. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

準備方法

合成経路と反応条件

AZ12799734の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップで構成されています。主要なステップには以下が含まれます。

    ピリジンコアの形成: これは、2,6-ジメチル-3-ピリジンと適切な試薬を反応させてコア構造を形成することを含みます。

    最終的な修飾:

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高スループット合成技術、効率的な精製方法、および厳格な品質管理対策を使用して、最終製品の純度と一貫性を確保することが含まれます .

化学反応の分析

反応の種類

AZ12799734は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主要な製品

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化生成物を生成する可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

Uniqueness

AZ12799734 is unique due to its high selectivity and potency as an inhibitor of the transforming growth factor beta receptor type 1 kinase. It also has the ability to inhibit bone morphogenetic protein signaling, which adds to its therapeutic potential. Additionally, its oral bioavailability makes it a promising candidate for drug development .

生物活性

AZ12799734 is a small-molecule inhibitor targeting the transforming growth factor-beta (TGF-β) signaling pathway, specifically acting as a pan TGF/BMP inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and fibrosis, due to its ability to modulate TGF-β signaling, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis.

This compound functions by inhibiting receptor-mediated phosphorylation of SMAD proteins, which are key mediators in the TGF-β signaling pathway. It effectively inhibits:

  • SMAD1 phosphorylation by ALK1, BMPR1A, and BMPR1B.
  • SMAD2 phosphorylation by ALK4, TGFBR1, and ALK7.

In comparison to other inhibitors like SB-431542 and LY2157299 (galunisertib), this compound displays superior potency with an IC50 of 47 nM for TGF-β-induced reporter activity .

Efficacy in Preclinical Models

Preclinical studies have demonstrated this compound's effectiveness in various cellular models:

  • Epithelial Cell Migration : this compound significantly inhibited TGF-β-induced migration of HaCaT keratinocytes at lower concentrations than other inhibitors .
  • Tumor Growth and Metastasis : In a syngeneic orthotopic mammary tumor model (4T1), this compound reduced tumor growth and lung metastasis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other TGF-β inhibitors:

CompoundTargetIC50 (nM)Key Effects
This compoundPan TGF/BMP47Inhibits SMAD1 and SMAD2 phosphorylation
SB-431542TGFBR184Less effective in inhibiting migration
LY2157299TGFBR1380Higher concentration required for efficacy

Case Study 1: Efficacy in Colorectal Cancer

A study evaluating the role of TGF-β signaling in colorectal cancer (CRC) highlighted that epithelial cell-intrinsic activation of TGF-β signaling correlates with poor prognosis. This compound's ability to inhibit this pathway suggests its potential as a therapeutic agent in CRC treatment .

Case Study 2: Gallbladder Carcinoma Metastasis

Research indicated that TGF-β facilitates gallbladder carcinoma metastasis. By inhibiting this pathway, this compound may reduce metastatic potential, offering a novel approach to managing gallbladder cancer .

特性

IUPAC Name

4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOZXMAOIHDDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117684-36-2
Record name AZ-12799734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZ-12799734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

XANTPHOS (1.603 g, 2.77 mmol) was added to 3-(2-chloropyridin-4-yloxy)-2,6-dimethylpyridine (6.5 g, 27.70 mmol), Sulfanilamide (6.20 g, 36.01 mmol) and CESIUM CARBONATE (13.54 g, 41.55 mmol) in DMA (130 ml) at 20ºC. Nitrogen was bubbled through the reaction mixture for 1 hour then PALLADIUM(II) ACETATE (0.435 g, 1.94 mmol) added. The suspension was stirred at 130 °C for 3 hours. The reaction mixture was cooled to ambient temperature and filtered then evaporated to dryness. The residue was triturated with water (150 mL) and filtered to give crude product as a cream solid which was 90% pure by LCMS. The crude solid was triturated with hot MeCN (300 mL) to give a solid which was collected by filtration and dried under vacuum to give a cream solid (7.86g) which was 95% pure by LCMS. The solid was dissolved in the minimum amount of boiling MeCN (650 mL) and filtered to remove remaining trace solids. The filtrate was concentrated to approximately 400 mL and stirred at ice bath temperature until a precipitate formed. The suspension was stirred at room temperature overnight then filtered to afford a cream solid (6.4g) which was 100% pure by LCMS. Combined with EN02084-42 to get a single larger batch.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00277 mol
Type
reagent
Reaction Step One
Quantity
0.13 L
Type
solvent
Reaction Step Two
Quantity
0.036 mol
Type
reactant
Reaction Step Three
Quantity
0.0277 mol
Type
reactant
Reaction Step Four
Quantity
0.00277 mol
Type
catalyst
Reaction Step Five
Quantity
0.00194 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ12799734
Reactant of Route 2
Reactant of Route 2
AZ12799734
Reactant of Route 3
Reactant of Route 3
AZ12799734
Reactant of Route 4
Reactant of Route 4
AZ12799734
Reactant of Route 5
Reactant of Route 5
AZ12799734
Reactant of Route 6
Reactant of Route 6
AZ12799734

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。